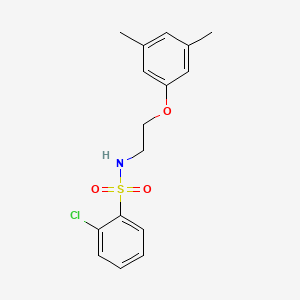

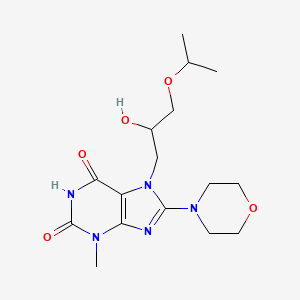

1-acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azetidines are four-membered nitrogen-containing heterocycles used in organic synthesis and medicinal chemistry . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry and appears in bioactive molecules and natural products .

Molecular Structure Analysis

The properties of azetidines are driven by the ring strain of approximately 25.4 kcal/mol . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines can vary greatly depending on their specific structure and functional groups. In general, they are characterized by their four-membered nitrogen-containing ring structure .Scientific Research Applications

Antibacterial and Antifungal Activities : Azetidinone derivatives, including compounds similar to "1-acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide", have been synthesized and found to exhibit significant antibacterial and antifungal activities. These compounds have shown effectiveness against selected bacteria and fungi, including M. tuberculosis, and have been screened for their anti-inflammatory activity in vivo on albino rats (Samadhiya, Sharma, & Srivastava, 2013).

Anticancer Activity : Research on thiophene-based compounds, structurally related to azetidinone derivatives, reveals potential anticancer activities. These compounds have been tested in vitro and found to exhibit good inhibitory activity against various cell lines, especially those containing specific structural moieties in their composition (Atta & Abdel‐Latif, 2021).

Antioxidant Potential : Studies focusing on the synthesis of Schiff bases and azetidines derived from phenyl urea derivatives have highlighted their in-vitro antioxidant potentials. Some of these compounds have displayed moderate to significant antioxidant effects compared to ascorbic acid (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).

Anti-HIV-1 Activity : In the realm of antiviral research, certain piperidine-4-carboxamide CCR5 antagonists, structurally analogous to azetidine derivatives, have demonstrated highly potent anti-HIV-1 activity. These compounds have shown strong inhibition of CCR5-using HIV-1 clinical isolates in human peripheral blood mononuclear cells (Imamura et al., 2006).

Detoxification of Proline Analogue : Azetidine-2-carboxylic acid, a related compound, has been studied for its effect on protein conformation. A novel AZC acetyltransferase was discovered in Saccharomyces cerevisiae, which detoxifies AZC by acetylating it in the cytoplasm. This enzyme could be utilized as a selective marker in various organisms (Shichiri, Hoshikawa, Nakamori, & Takagi, 2001).

Antimicrobial and Antitubercular Activities : A series of azetidinone analogues have been synthesized and evaluated for their antimicrobial activity against bacterial and fungal strains and antitubercular activity against Mycobacterium tuberculosis. This research provides insights into designing further antibacterial and antituberculosis active compounds (Chandrashekaraiah et al., 2014).

Mechanism of Action

Target of Action

The primary target of 1-acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a cytoplasmic transcription factor that mediates cellular responses to cytokines and growth factors, including cell growth, differentiation, inflammation, and immune responses .

Mode of Action

This compound interacts with STAT3 by inhibiting its activity. It has been found to have sub-micromolar potencies against STAT3 . The compound binds to STAT3 with high affinity, as confirmed by isothermal titration calorimetry analysis .

Biochemical Pathways

Upon binding, this compound inhibits the phosphorylation and DNA-binding activity of STAT3 . This disruption affects the downstream signaling pathways of STAT3, which are involved in cell growth, differentiation, inflammation, and immune responses .

Result of Action

The inhibition of STAT3 by this compound results in the suppression of cell growth and colony survival, and the induction of apoptosis in certain cancer cells .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . These advances could lead to new methods of synthesis and functionalization of azetidines, as well as new applications in drug discovery, polymerization, and chiral templates .

properties

IUPAC Name |

1-acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-8(17)16-6-10(7-16)13(19)15-11-4-2-9(3-5-11)12(14)18/h2-5,10H,6-7H2,1H3,(H2,14,18)(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGWVILQTIFMKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2428521.png)

![(3,4-Dichlorophenyl)[4-fluoro-4-(hydroxymethyl)piperidino]methanone](/img/structure/B2428524.png)

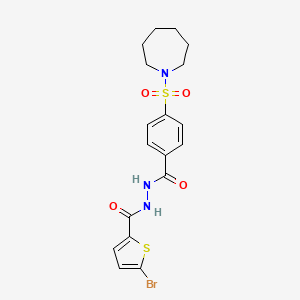

![ethyl 2-(4-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2428532.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2428534.png)

![1-(4-Fluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2428536.png)

![4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide](/img/structure/B2428537.png)

![5,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2428538.png)